6-Amino-2-(cyclopropylamino)-3,4-dihydropyrimidin-4-one
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Overview
Description
6-Amino-2-(cyclopropylamino)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(cyclopropylamino)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropylamino-4,6-dichloropyrimidine with ammonia or an amine source under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(cyclopropylamino)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
6-Amino-2-(cyclopropylamino)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2-(cyclopropylamino)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-thiaspiro[3,3]heptane hydrochloride: This compound has a similar amino group but differs in its spirocyclic structure.
2-azaspiro[3.3]heptane-derived amino acids: These compounds are analogues of natural amino acids and share some structural similarities.
Uniqueness
6-Amino-2-(cyclopropylamino)-3,4-dihydropyrimidin-4-one is unique due to its specific cyclopropylamino substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10N4O |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-amino-2-(cyclopropylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N4O/c8-5-3-6(12)11-7(10-5)9-4-1-2-4/h3-4H,1-2H2,(H4,8,9,10,11,12) |
InChI Key |
LLENGVUMFUBPGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
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